2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by the presence of a chlorophenyl group, a sulfanyl linkage, and a triethoxybenzoyl moiety attached to a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Chlorophenyl Methyl Sulfanyl Intermediate: This step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide.
Synthesis of the Triethoxybenzoyl Intermediate: 3,4,5-triethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride.
Formation of the Dihydroimidazole Ring: The final step involves the cyclization of the intermediates in the presence of a suitable base, such as sodium hydride, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triethoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfanyl group may form covalent bonds with thiol groups in proteins, while the triethoxybenzoyl moiety may interact with hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
- 2-{[(3-bromophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole
- 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-imidazole
Uniqueness
The uniqueness of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triethoxybenzoyl moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O4S/c1-4-28-19-13-17(14-20(29-5-2)21(19)30-6-3)22(27)26-11-10-25-23(26)31-15-16-8-7-9-18(24)12-16/h7-9,12-14H,4-6,10-11,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIJXFKHKCTCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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